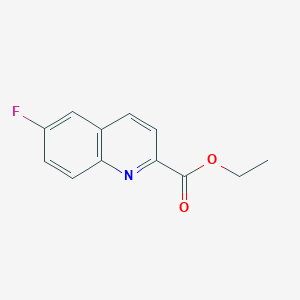
3-Amino-N,N-dimethyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-dimethyl-1-naphthamide is an organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom of the naphthamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with various anilines in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This method yields the target compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N,N-dimethyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalimide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted naphthamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthalimide derivatives, amine derivatives, and substituted naphthamides, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
3-Amino-N,N-dimethyl-1-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Amino-N,N-dimethyl-1-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
Molecular Docking: Molecular docking studies have shown that the compound fits well into the enzyme active sites, forming stable interactions that inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-naphthamide: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-1-naphthamide: Lacks the dimethyl groups, leading to variations in its biological activity and applications.
N,N-Dimethyl-3-amino-1-propanesulfonate: Contains a sulfonate group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Amino-N,N-dimethyl-1-naphthamide is unique due to the presence of both the amino group and the dimethyl groups on the naphthamide structure. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-amino-N,N-dimethylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,14H2,1-2H3 |
Clé InChI |
RWJJVKABRRDBPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


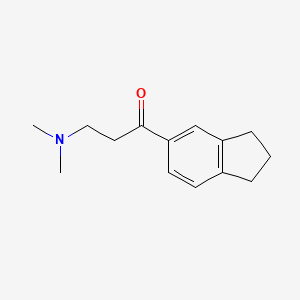
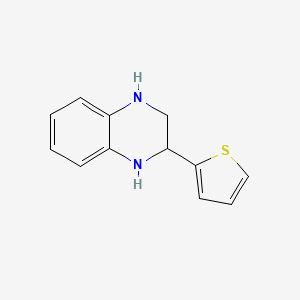
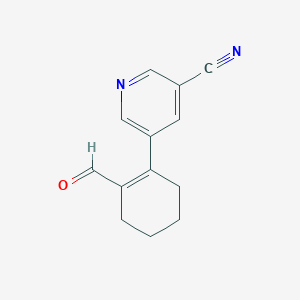

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)
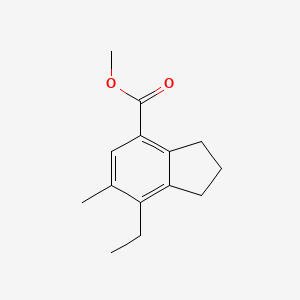


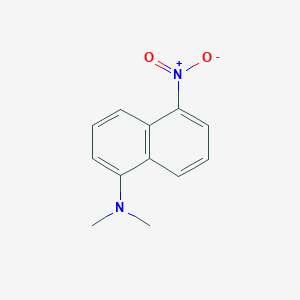
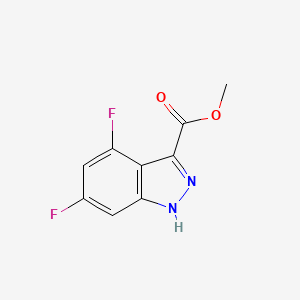
![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
